molecular formula C23H30N4O4S2 B2623116 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene CAS No. 306956-40-1

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene

Katalognummer B2623116
CAS-Nummer: 306956-40-1
Molekulargewicht: 490.64
InChI-Schlüssel: CSIQIAKPGGXVPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene, also known as BMS-986165, is a small molecule inhibitor that has shown potential in treating autoimmune diseases such as psoriasis and lupus. The compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. In

Wirkmechanismus

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a selective inhibitor of TYK2, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to be more selective for TYK2 than other JAK family members, which may reduce the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, this compound has been shown to inhibit the production of autoantibodies, which are involved in the pathogenesis of lupus. These findings suggest that this compound has the potential to be an effective treatment for autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is its selectivity for TYK2, which may reduce the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies. However, one limitation of this compound is its low solubility, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases, including psoriasis and lupus. Another direction is to explore its potential use in combination with other therapies for autoimmune diseases. In addition, further optimization of the synthesis method may improve the yield and purity of the compound. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 3-methyl-2-butanone to form a nitrostyrene intermediate. The intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylpiperazine to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has shown promising results in preclinical studies for the treatment of autoimmune diseases. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In another study, this compound was shown to inhibit the production of autoantibodies in a lupus mouse model. These findings suggest that this compound has the potential to be an effective treatment for autoimmune diseases.

Eigenschaften

IUPAC Name

1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIQIAKPGGXVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.